molecular formula C6H4Cl2N2S B1407034 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine CAS No. 74901-61-4

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine

Cat. No.: B1407034
CAS No.: 74901-61-4
M. Wt: 207.08 g/mol
InChI Key: DPBDPQUUPYZMGS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a thieno and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine typically involves the chlorination of 6,7-dihydro-thieno[2,3-d]pyrimidine-2,4-diol. This reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-5,6-dihydro-thieno[2,3-d]pyrimidine can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Properties

IUPAC Name

2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBDPQUUPYZMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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